molecular formula C44H88O4Sn B167164 Dibutyltin distearate CAS No. 5847-55-2

Dibutyltin distearate

Cat. No. B167164
CAS RN: 5847-55-2
M. Wt: 799.9 g/mol
InChI Key: YVHDRFKHKGNLNW-UHFFFAOYSA-L
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Description

Dibutyltin distearate is a compound with the molecular formula C44H88O4Sn . It is also known by other names such as Dibutyltin stearate and Dibutyl tin distearate . The molecular weight of Dibutyltin distearate is 799.9 g/mol .


Molecular Structure Analysis

The molecular structure of Dibutyltin distearate consists of two stearate groups attached to a tin atom, which is also attached to two butyl groups . The IUPAC name for this compound is [dibutyl (octadecanoyloxy)stannyl] octadecanoate .


Chemical Reactions Analysis

Dibutyltin compounds, including Dibutyltin distearate, are known to be effective catalysts in the formation of urethanes . They work for both aliphatic and aromatic isocyanates . In one study, it was found that Dibutyltin dilaurate destroyed the isocyanate–hydroxyl complex before catalyzing the reaction through the formation of a ternary complex .

Scientific Research Applications

Stabilizing Effects in Polymeric Materials

Dibutyltin distearate has been studied for its stabilizing effects on polymeric materials. Research has shown that it effectively reduces degradation reactions in poly(glycerol-phthalate) based alkyd coatings exposed to outdoor weather. This is evidenced by reduced hydroxyl moiety formation, lack of discoloration, increased gel content, and enhanced tensile strength, ultimately prolonging the lifespan of the stabilized alkyd coating (Turoti, 2006).

Interaction with Nuclear Receptors and Adipogenesis

Studies have explored the interaction of dibutyltin compounds, including dibutyltin distearate, with nuclear receptors like PPARγ and RXRα. These compounds have been found to act as partial agonists of PPARγ, influencing processes like adipogenesis and inflammation in mammalian cells. This interaction highlights the potential endocrine-disrupting capabilities of dibutyltin compounds and their impact on biological processes (Milton et al., 2017).

Effect on Glucocorticoid Receptor Function

Dibutyltin distearate has been shown to interfere with glucocorticoid receptor (GR) function. This interference can disrupt metabolic functions and immune system modulation, providing insights into some of the toxic effects of this organotin. The study highlights how nanomolar concentrations of dibutyltin can inhibit ligand binding to GR and its transcriptional activity, impacting crucial biological functions (Gumy et al., 2008).

Environmental Degradation

Research has also focused on the environmental degradation of dibutyltin distearate. A study on the degradation of butyltin compounds by Streptomyces sp. isolated from plant waste composting heaps indicates that certain microorganisms can convert dibutyltin to less toxic derivatives, highlighting the potential for bioremediation in environmental pollution contexts (Bernat & Długoński, 2009).

Antifouling Applications

Dibutyltin distearate is identified in antifouling rubbers containing organotin compounds. Its presence in bis(tributyltin) oxide-impregnated neoprene and natural rubbers is significant for understanding the chemical dynamics in these materials, relevant to antifouling applications in marine environments (Blunden et al., 1987).

Impact on Triglyceride Metabolism

A study on human HL7702 liver cells revealed that dibutyltin dilaurate can affect triglyceride metabolism by influencing the mTOR pathway. This finding is crucial for understanding the impact of this compound on liver functions and metabolic processes (Qiao et al., 2018).

Safety And Hazards

Dibutyltin compounds, including Dibutyltin distearate, can be hazardous. They are known to cause serious eye irritation and may cause an allergic skin reaction . They are also suspected of causing genetic defects and may damage fertility or the unborn child . They can cause damage to organs through prolonged or repeated exposure .

properties

IUPAC Name

[dibutyl(octadecanoyloxy)stannyl] octadecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C18H36O2.2C4H9.Sn/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;2*1-3-4-2;/h2*2-17H2,1H3,(H,19,20);2*1,3-4H2,2H3;/q;;;;+2/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVHDRFKHKGNLNW-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)O[Sn](CCCC)(CCCC)OC(=O)CCCCCCCCCCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C44H88O4Sn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6052247
Record name Dibutyl[bis(octadecanoyloxy)]stannane
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Molecular Weight

799.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dibutyltin distearate

CAS RN

5847-55-2
Record name Octadecanoic acid, 1,1′-(dibutylstannylene) ester
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Record name Dibutyl(bis(octadecanoyloxy))stannane
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Record name Dibutyltin distearate
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Record name Octadecanoic acid, 1,1'-(dibutylstannylene) ester
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Record name Dibutyl[bis(octadecanoyloxy)]stannane
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Record name Dibutylbis(stearoyloxy)stannane
Source European Chemicals Agency (ECHA)
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Record name DIBUTYL(BIS(OCTADECANOYLOXY))STANNANE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Dibutyltin distearate
Reactant of Route 2
Dibutyltin distearate

Citations

For This Compound
19
Citations
M Turoti - Nigerian journal of chemical research, 2005 - ajol.info
… and stabilised samples using varying amounts of dibutyltin distearate have been studied. The … dibutyltin distearate was the most effective concentration that stabilized the alkyd coatings. …
Number of citations: 2 www.ajol.info
MN Shuaibu, H Kanbara, T Yanagi, A Ichinose… - Parasitology …, 2003 - Springer
… ) 2 ], dibutyltin dimyristate (DBTM) [Bu 2 Sn(myristate) 2 ], dibutyltin dipalmitate (DBTP) [Bu 2 Sn(palmitate) 2 ], dibutyltin dioleate (DBTO) [Bu 2 Sn(oleate) 2 ]and dibutyltin distearate (…
Number of citations: 23 link.springer.com
MNSHKT Yanagi, A Hehinese - meritaward.ng
… ) [Bu Sn(laurate)], dibutyltin dimyristate (DBTM) [Bu, Sn(myristate)], dibutyltin dipalmitate (DBTP) Bu Sn (palmitate) ], dibutyltin dioleate (DBTO) [Bu Sn(oleate)]and dibutyltin distearate (…
Number of citations: 0 www.meritaward.ng
LS Troitskaya, BB Troitskii - Bulletin of the Academy of Sciences of the …, 1969 - Springer
… 6-1.10 -5 mole/g of PVC; for a mixture of BP with dibutyltin distearate, it is 2.5-5.0"10 -5 mole/g of … , at a dibutyltin distearate concentration greater than 7-10 -5 mole/g of PVC, antagonism …
Number of citations: 3 link.springer.com
SJ Blunden, AJ Crowe, AW Monk - Applied organometallic …, 1987 - Wiley Online Library
… and benzene extracts of bis(tributy1tin) oxideimpregnated neoprene and natural rubbers revealed the presence of tributyltin chloride, tributyltin stearate and dibutyltin distearate in the …
Number of citations: 9 onlinelibrary.wiley.com
DW Allen, JS Brooks, S Bailey… - Applied organometallic …, 1987 - Wiley Online Library
… tributyltin stearate and dibutyltin distearate, respectively, formed in the reactions of butyltin … In all samples, the proportion of dibutyltin distearate is very small (ca 5-6%) as judged by the …
Number of citations: 6 onlinelibrary.wiley.com
GA Rasuvaev, LS Troitskaya… - Journal of Polymer …, 1971 - Wiley Online Library
… acid Cadmium stearate Cadmium stearate + Stearic acid Calcium maleate Barium maleate Tetrabutyltin Tetraphenyltin Tributyltin stearate Dibutyltin distearate Dibutyltin distearate …
Number of citations: 54 onlinelibrary.wiley.com
WH Starnes Jr, IM Plitz - Macromolecules, 1976 - ACS Publications
… The latter result is consistent with a reported lack of correlation between the dehydrochlorination rate of PVC containing dibutyltin distearate and the number of stearate groups attached …
Number of citations: 49 pubs.acs.org
DW Allen, JS Brooks… - Applied organometallic …, 1993 - Wiley Online Library
… significant chemical change during the curing process, being converted into tributyltin chloride together with, in some cases, tributyltin stearate and a small amount of dibutyltin distearate…
Number of citations: 3 onlinelibrary.wiley.com
MN Shuaibu, H Kanbara, T Yanagi… - Journal of enzyme …, 2001 - Taylor & Francis
Activity and kinetics of phospholipase A 2 (PLA 2 ) from Trypanosoma brucei gambiense (Wellcome strain) and Trypanosoma brucei brucei (GUTat 3.1) were examined using two …
Number of citations: 15 www.tandfonline.com

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